Ceratamine A

Overview

Description

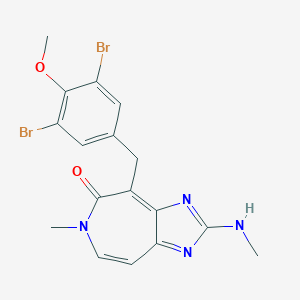

Ceratamine A is a heterocyclic alkaloid isolated from the marine sponge Pseudoceratina sp., with the chemical formula C₁₇H₁₆Br₂N₄O₂ and a molecular weight of 468.14 . It acts as a microtubule-stabilizing agent by binding to the taxane site on β-tubulin, promoting protofilament assembly and inhibiting mitotic spindle dynamics. This mechanism confers potent cytotoxicity against human cancer cell lines (IC₅₀ values in the micromolar range) . This compound is structurally characterized by a fused imidazo[4,5-d]azepine core with two bromine atoms, distinguishing it from other microtubule-targeting agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ceratamine A involves several steps starting from commercially available compounds. The process includes a series of straightforward chemical transformations. One method developed by researchers at The Ohio State University involves the use of simple starting materials that undergo multiple chemical reactions to form the final product .

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound. The compound is primarily synthesized in research laboratories for experimental purposes. The complexity of its synthesis and the need for specific reaction conditions make industrial production challenging.

Chemical Reactions Analysis

Types of Reactions

Ceratamine A undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Anticancer Properties

Ceratamine A has demonstrated significant antitumor activity in various studies. Its mechanism involves the stabilization of microtubules, which are crucial for cell division. Research indicates that this compound can effectively inhibit the proliferation of cancer cells, particularly those resistant to conventional therapies.

- Microtubule Stabilization : this compound binds to tubulin, preventing its depolymerization, which is essential for mitosis. This action parallels that of established chemotherapeutic agents like paclitaxel but with distinct structural features that may confer unique advantages in overcoming drug resistance .

Structure-Activity Relationship (SAR) Studies

Investigations into the structure-activity relationship of this compound have revealed that modifications to its chemical structure can enhance its potency and selectivity against cancer cell lines. For instance, the substitution of bromine atoms with methyl groups has been shown to increase the compound's efficacy .

| Modification | Effect on Potency |

|---|---|

| Bromine to Methyl | Increased activity against resistant cell lines |

Development of Synthetic Analogues

The synthesis of analogues of this compound is an ongoing area of research aimed at improving its therapeutic profile. These analogues are designed to optimize binding affinity and reduce toxicity while maintaining or enhancing anticancer activity.

- Synthetic Pathways : Various synthetic routes have been explored, including modifications that enhance solubility and bioavailability, which are critical for effective drug development .

Potential in Combination Therapies

Recent studies suggest that this compound may be effective when used in combination with other chemotherapeutic agents. This synergistic approach could help overcome resistance mechanisms commonly seen in cancer treatment.

- Combination Studies : Preliminary findings indicate that this compound can enhance the efficacy of existing treatments like doxorubicin, suggesting a potential role in multi-drug regimens .

Case Study 1: Efficacy Against Resistant Cell Lines

A study evaluated the effects of this compound on docetaxel-resistant prostate cancer cell lines. The results indicated that this compound effectively inhibited cell growth and induced apoptosis, showcasing its potential as an alternative treatment option for patients who do not respond to standard therapies .

Case Study 2: In Vivo Studies in Murine Models

In vivo experiments using murine models demonstrated that this compound significantly reduced tumor size compared to control groups. These findings support its further investigation as a viable candidate for clinical trials aimed at treating various malignancies .

Mechanism of Action

Ceratamine A exerts its effects by stabilizing microtubules, which are essential components of the cell’s cytoskeleton. By stabilizing these structures, this compound prevents the normal disassembly of microtubules, leading to a block in cell division at the mitosis stage. This mechanism is similar to that of other microtubule-stabilizing agents but with a simpler chemical structure .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

Ceratamine A belongs to a broader class of microtubule-stabilizing natural products. Key comparators include taxanes, epothilones, discodermolide, zampanolide, and synthetic derivatives.

Table 1: Key Features of this compound and Related Compounds

| Compound | Source | Molecular Weight | Binding Site | Structural Features | IC₅₀ Range | Clinical Status |

|---|---|---|---|---|---|---|

| This compound | Marine sponge | 468.14 | Taxane site | Brominated imidazoazepine core | Micromolar | Preclinical |

| Paclitaxel | Taxus species | 853.91 | Taxane site | Diterpenoid with oxetane ring | Nanomolar | Approved (cancer) |

| Epothilone D | Myxobacterium | 492.54 | Taxane site | Macrolide with epoxide group | Nanomolar | Phase II (neurodegeneration) |

| Zampanolide | Marine sponge | 622.71 | Taxane site | Covalent binding via lactone | Not reported | Preclinical |

| Discodermolide | Marine sponge | 528.63 | Taxane site | Polyketide with hydroxyl groups | Nanomolar | Discontinued (toxicity) |

| Ceratamine B | Marine sponge | 454.12 | Taxane site | Deaminated analog of this compound | Micromolar | Preclinical |

Mechanism of Action

- Taxane Site Binding : this compound, like paclitaxel and epothilones, stabilizes microtubules by binding to the β-tubulin taxane site, inducing conformational changes in the M-loop .

- Covalent vs. Non-Covalent Binding: Unlike zampanolide, which forms a covalent bond with tubulin, this compound interacts non-covalently, similar to epothilones .

Metabolic Stability and Toxicity

- Metabolite Profile : this compound generates 8 phase I metabolites in rat liver microsomes and 4 in humans , suggesting species-specific metabolic pathways. Ceratamine B produces fewer metabolites (5 in rats, 3 in humans) .

Clinical Potential

- Oncology : While this compound’s IC₅₀ is higher than taxanes or epothilones, its unique brominated structure and low neurotoxicity risk make it a candidate for combination therapies .

- Neurodegeneration : Epothilone D has shown efficacy in tauopathy models at low doses, but this compound’s brain penetration remains unproven .

Biological Activity

Ceratamine A is a heterocyclic alkaloid derived from marine sponges, specifically the species Pseudoceratina, and has garnered attention for its significant biological activity, particularly as an antimitotic agent. This article delves into the compound's mechanisms of action, cytotoxicity profiles, and potential therapeutic applications, supported by data tables and research findings.

This compound features a simple chemical structure that lacks chiral centers, which distinguishes it from many other microtubule-stabilizing agents. Its primary mechanism involves the stabilization of microtubules, leading to cell cycle arrest during mitosis. Studies have shown that this compound induces a concentration-dependent accumulation of cells with condensed mitotic chromosomes, effectively blocking cell cycle progression at the M phase. This is evidenced by flow cytometry analyses and microscopy observations that reveal alterations in microtubule morphology in treated cells.

Table 1: Structural Characteristics of this compound

| Property | Description |

|---|---|

| Molecular Formula | C₁₄H₁₉N₃O |

| Molecular Weight | 245.32 g/mol |

| Chiral Centers | None |

| Source | Marine sponge Pseudoceratina |

Cytotoxicity Profile

This compound has demonstrated notable cytotoxic effects against various cancer cell lines. Research indicates that it exhibits comparable or superior cytotoxicity compared to synthetic analogs derived from its structure. In a study involving five human cancer cell lines (HCT-116, HepG2, BGC-823, A549, and A2780), this compound showed significant inhibition of cell proliferation.

Table 2: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC₅₀ (μM) | Comparison with Synthetic Analog |

|---|---|---|

| HCT-116 | 10 | Comparable |

| HepG2 | 15 | Comparable |

| BGC-823 | 12 | Superior |

| A549 | 18 | Comparable |

| A2780 | 11 | Superior |

Research Findings

- Microtubule Interaction : this compound directly stimulates microtubule polymerization without competing with paclitaxel for binding sites on microtubules. This unique interaction leads to the formation of dense perinuclear microtubule networks during interphase and multiple pillar-like structures during mitosis .

- Cell Cycle Arrest : Exposure to this compound results in a significant block in the cell cycle at the M phase, characterized by the presence of condensed chromosomes that fail to align properly at the metaphase plate . The compound's ability to disrupt normal mitotic spindle formation distinguishes it from other agents like paclitaxel.

- Potential Therapeutic Applications : Given its potent cytotoxicity and unique mechanism of action, this compound presents potential as a lead compound for developing new anticancer therapies. Its structural simplicity may facilitate further modifications to enhance efficacy and reduce toxicity.

Case Studies

A notable case study involved the evaluation of this compound's effects on breast cancer cells (MCF-7). The study highlighted that treatment with this compound resulted in significant morphological changes in microtubules and a marked increase in cells arrested in mitosis compared to untreated controls . These findings underscore the compound's potential as an effective antitumor agent.

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing Ceratamine A and B in laboratory settings?

this compound and B can be synthesized using a scalable chemical process starting from commercially available precursors. A 2023 study by Ohio State University researchers outlines a stepwise protocol involving sequential alkylation, cyclization, and purification via high-performance liquid chromatography (HPLC). This method achieves gram-scale yields (≥85% purity), addressing earlier limitations in natural extraction from marine sponges . Key challenges include stereochemical control during cyclization and minimizing side reactions. Researchers should validate intermediate structures using nuclear magnetic resonance (NMR) and mass spectrometry (MS) at each step.

Q. What is the established mechanism of action for this compound in microtubule stabilization?

this compound binds to β-tubulin at the taxol-binding site, as demonstrated by competitive binding assays using fluorescently labeled paclitaxel. In vitro studies show it stabilizes microtubules against depolymerization, with an IC₅₀ of 1.2 μM in HeLa cells . Researchers should use immunofluorescence microscopy to confirm microtubule bundling and correlate activity with cell cycle arrest in G2/M phase. Dose-response curves must account for cell line variability (e.g., higher potency in neuroblastoma lines).

Advanced Research Questions

Q. How can interspecies metabolic differences in this compound (e.g., rat vs. human liver microsomes) impact preclinical study design?

Rat liver microsomes metabolize this compound into 8 phase I metabolites, while human microsomes produce only 4, suggesting species-specific CYP450 enzyme activity . To address this:

- Use humanized liver chimeric mouse models for in vivo pharmacokinetic studies.

- Conduct metabolite profiling via liquid chromatography-tandem mass spectrometry (LC-MS/MS) across species.

- Adjust dosing regimens to account for faster hepatic clearance in rodents. This discrepancy underscores the need for cross-species metabolite toxicity screening before clinical translation.

Q. What experimental strategies resolve contradictions in this compound’s reported cytotoxicity across cancer cell lines?

Discrepancies in IC₅₀ values (e.g., 0.8 μM in MCF-7 vs. 5.2 μM in A549) may stem from variable expression of efflux transporters (e.g., P-glycoprotein) or tubulin isotype composition . To address this:

- Perform transporter inhibition assays using verapamil or cyclosporine A.

- Quantify βIII-tubulin levels via Western blot and correlate with drug sensitivity.

- Use isogenic cell lines to isolate genetic factors influencing resistance.

Q. How can researchers optimize analytical methods to detect low-abundance this compound metabolites in complex biological matrices?

Low metabolite concentrations (<10 ng/mL) require:

- Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) to enhance recovery from plasma or urine.

- High-resolution MS (HRMS) with data-dependent acquisition (DDA) for untargeted metabolite identification.

- Isotope dilution assays using deuterated this compound as an internal standard to improve quantification accuracy .

Q. Methodological Guidance

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects on microtubule dynamics?

Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀ values from tubulin polymerization assays. For live-cell imaging data, apply time-series analysis with ANOVA followed by Tukey’s post hoc test to compare microtubule density across treatment groups. Ensure sample sizes (n ≥ 3 biological replicates) meet power analysis criteria (α = 0.05, β = 0.2) .

Q. How should researchers validate the specificity of this compound’s interaction with tubulin isoforms?

- Perform surface plasmon resonance (SPR) assays using recombinant α/β-tubulin heterodimers.

- Utilize CRISPR-Cas9 knockout models to deplete specific tubulin isotypes (e.g., βIII) and assess changes in drug binding via microscale thermophoresis (MST) .

- Cross-validate findings with molecular docking simulations using tubulin crystal structures (PDB ID: 1JFF).

Q. Data Interpretation and Reproducibility

Q. What criteria should be applied to assess the reliability of this compound’s anti-mitotic activity in primary vs. immortalized cells?

- Compare results across ≥3 independent cell lines (e.g., primary fibroblasts, immortalized HeLa).

- Include paclitaxel as a positive control to benchmark microtubule stabilization efficacy.

- Report mitotic indices using standardized scoring criteria (e.g., ≥5 condensed chromosomes per cell) .

Q. How can batch-to-batch variability in synthetic this compound affect experimental outcomes?

Properties

IUPAC Name |

4-[(3,5-dibromo-4-methoxyphenyl)methyl]-6-methyl-2-(methylamino)imidazo[4,5-d]azepin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Br2N4O2/c1-20-17-21-13-4-5-23(2)16(24)10(14(13)22-17)6-9-7-11(18)15(25-3)12(19)8-9/h4-5,7-8H,6H2,1-3H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAIJSTYZBPUVSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=C(C(=O)N(C=CC2=N1)C)CC3=CC(=C(C(=C3)Br)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Br2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80467455 | |

| Record name | CERATAMINE A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634151-15-8 | |

| Record name | CERATAMINE A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.